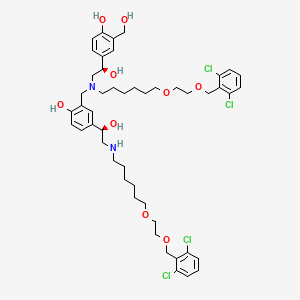
(R)-4-Methyl-N-((R)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may involve:
Step 1: Formation of the oxirane ring through epoxidation reactions.
Step 2: Coupling reactions to introduce the phenyl and morpholino groups.
Step 3: Amide bond formation using coupling reagents such as EDCI or DCC.
Step 4: Final deprotection and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as HPLC, and stringent quality control measures.
化学反应分析
Types of Reactions
®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxirane ring.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amide or ester groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as mCPBA or KMnO4.
Reduction: Use of reducing agents such as LiAlH4 or NaBH4.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction of the carbonyl groups may yield alcohols.
科学研究应用
Chemistry
In chemistry, ®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable compound for studying stereochemical effects in reactions.
Biology
In biology, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving epoxide hydrolases or amide hydrolases. Its complex structure allows for the investigation of specific binding interactions and catalytic mechanisms.
Medicine
In medicine, ®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of drugs for treating diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable compound for various industrial applications.
作用机制
The mechanism of action of ®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s multiple functional groups allow it to form specific interactions with these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
- **®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- **®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
Uniqueness
The uniqueness of ®-4-Methyl-N-(®-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide lies in its complex structure and multiple chiral centers. This makes it a valuable compound for studying stereochemical effects and for developing new therapeutic agents with specific molecular targets.
属性
分子式 |
C40H57N5O7 |
|---|---|
分子量 |
719.9 g/mol |
IUPAC 名称 |
(2R)-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m1/s1 |
InChI 键 |
BLMPQMFVWMYDKT-BYNPFXMISA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
规范 SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)


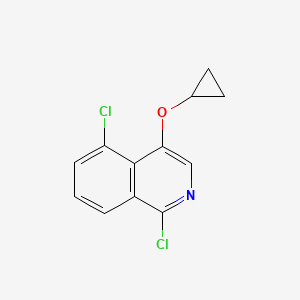
![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
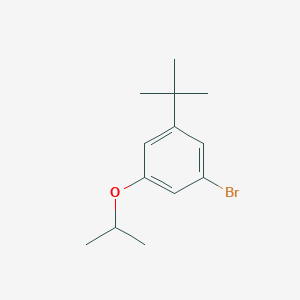
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
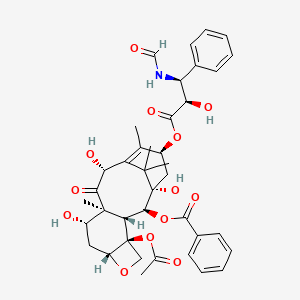

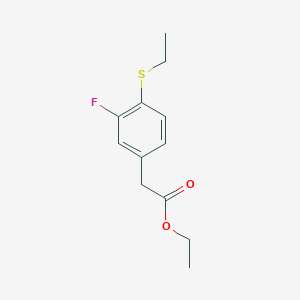
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
